![molecular formula C12H22ClN3O2 B2581386 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1197236-45-5](/img/structure/B2581386.png)
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-acetyl-4-(4-piperidinylcarbonyl)piperazine hydrochloride, has a CAS Number of 1197236-45-5 and a molecular weight of 275.78 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Mécanisme D'action
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor works by inhibiting the activity of this compound, an enzyme involved in the conversion of oxaloacetate to phosphoenolpyruvate (PEP) in gluconeogenesis. By inhibiting this compound, this compound inhibitor reduces glucose production in the liver, leading to a decrease in blood glucose levels. Moreover, this compound inhibitor has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which further enhances its anti-diabetic and anti-obesity effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. It reduces glucose production in the liver, leading to a decrease in blood glucose levels. Moreover, it increases insulin sensitivity and activates AMPK, which enhances energy metabolism. This compound inhibitor has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in various biological processes. Moreover, this compound inhibitor has been extensively studied in animal models, making it a reliable compound for in vivo experiments. However, this compound inhibitor has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and efficacy. Moreover, this compound inhibitor has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
Orientations Futures
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor has several potential future directions for scientific research. It can be further investigated as a potential treatment for various metabolic disorders such as diabetes and obesity. Moreover, this compound inhibitor can be studied as a potential therapeutic agent for cancer and neurodegenerative diseases. Furthermore, the development of more potent and specific this compound inhibitors can enhance our understanding of the role of this compound in various biological processes and lead to the development of more effective treatments.
Méthodes De Synthèse
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor can be synthesized using a multi-step process involving the reaction between piperazine and piperidine-4-carboxylic acid. The resulting compound is then reacted with ethyl chloroacetate and subsequently hydrolyzed to yield the final product, this compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-diabetic and anti-obesity effects by reducing glucose production in the liver and increasing insulin sensitivity. Moreover, this compound inhibitor has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTROPAOAOAGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2581303.png)
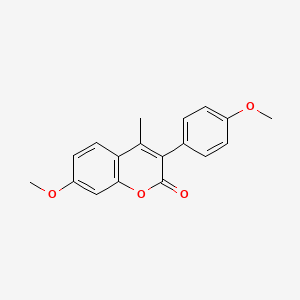
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)
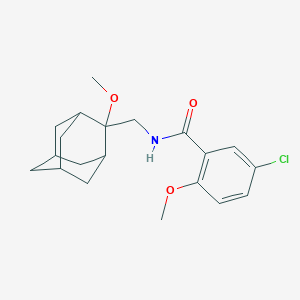
![2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)
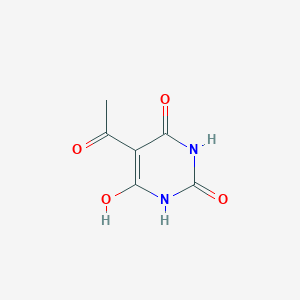
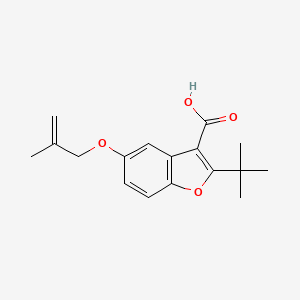
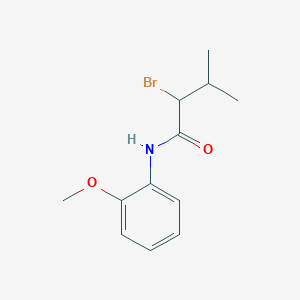
![Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2581318.png)
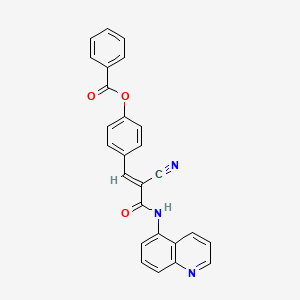
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2581320.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)

